2-Methyl-D3-3-butyn-1,1,1-D3-2-OL
Overview
Description
2-Methyl-D3-3-butyn-1,1,1-D3-2-OL is a stable isotope-labeled compound. It is a derivative of 2-methyl-3-butyn-2-ol, where specific hydrogen atoms are replaced with deuterium. This compound is often used in various scientific research applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-D3-3-butyn-1,1,1-D3-2-OL typically involves the deuteration of 2-methyl-3-butyn-2-ol. This process can be achieved through the following steps:
Starting Material: 2-Methyl-3-butyn-2-ol.
Deuteration: The hydrogen atoms in the starting material are replaced with deuterium using deuterium gas (D2) in the presence of a catalyst such as palladium on carbon (Pd/C).
Reaction Conditions: The reaction is carried out under controlled temperature and pressure to ensure complete deuteration.
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves:
Bulk Deuteration: Using large quantities of deuterium gas and a suitable catalyst.
Purification: The product is purified through distillation or chromatography to achieve the desired purity level.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-D3-3-butyn-1,1,1-D3-2-OL can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form alkanes or alkenes.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alkanes or alkenes.
Substitution: Formation of alkyl halides or other substituted products.
Scientific Research Applications
2-Methyl-D3-3-butyn-1,1,1-D3-2-OL has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Employed in metabolic studies to trace biochemical pathways.
Medicine: Utilized in the development of pharmaceuticals and in drug metabolism studies.
Industry: Applied in the production of specialty chemicals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-Methyl-D3-3-butyn-1,1,1-D3-2-OL involves its interaction with specific molecular targets. The deuterium atoms in the compound can influence reaction kinetics and pathways, leading to unique effects in biochemical and chemical processes. The compound can act as a tracer in metabolic studies, allowing researchers to track the movement and transformation of molecules within biological systems.
Comparison with Similar Compounds
Similar Compounds
2-Methyl-3-butyn-2-ol: The non-deuterated version of the compound.
3-Butyn-2-ol: A similar compound with a different substitution pattern.
2-Butyn-1-ol: Another related compound with a different structure.
Uniqueness
2-Methyl-D3-3-butyn-1,1,1-D3-2-OL is unique due to its stable isotope labeling, which provides distinct advantages in research applications. The presence of deuterium atoms allows for precise tracking and analysis in metabolic and chemical studies, making it a valuable tool in various scientific fields.
Properties
IUPAC Name |
1,1,1-trideuterio-2-(trideuteriomethyl)but-3-yn-2-ol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8O/c1-4-5(2,3)6/h1,6H,2-3H3/i2D3,3D3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CEBKHWWANWSNTI-XERRXZQWSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C#C)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C(C#C)(C([2H])([2H])[2H])O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
90.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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